Ethyl (2Z)-2-chloro-2-[2-(2-chloro-5-nitrophenyl)hydrazin-1-ylidene]acetate

Medicinal Chemistry Computational Chemistry SAR

Ethyl (2Z)-2-chloro-2-[2-(2-chloro-5-nitrophenyl)hydrazin-1-ylidene]acetate (CAS 1264088-35-8) belongs to the arylhydrazonoacetate class with a distinctive 2-chloro-5-nitrophenyl substitution pattern. Its systematic IUPAC name and (Z)-configuration are confirmed across multiple authoritative databases , with a molecular weight of 306.10 g/mol and formula C10H9Cl2N3O4.

Molecular Formula C10H9Cl2N3O4
Molecular Weight 306.10 g/mol
CAS No. 1264088-35-8
Cat. No. B6344918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (2Z)-2-chloro-2-[2-(2-chloro-5-nitrophenyl)hydrazin-1-ylidene]acetate
CAS1264088-35-8
Molecular FormulaC10H9Cl2N3O4
Molecular Weight306.10 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=NNC1=C(C=CC(=C1)[N+](=O)[O-])Cl)Cl
InChIInChI=1S/C10H9Cl2N3O4/c1-2-19-10(16)9(12)14-13-8-5-6(15(17)18)3-4-7(8)11/h3-5,13H,2H2,1H3/b14-9-
InChIKeyHJLFCDMGCKZXFR-ZROIWOOFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl (2Z)-2-chloro-2-[2-(2-chloro-5-nitrophenyl)hydrazin-1-ylidene]acetate (CAS 1264088-35-8) – Chemical Identity & Procurement Baseline


Ethyl (2Z)-2-chloro-2-[2-(2-chloro-5-nitrophenyl)hydrazin-1-ylidene]acetate (CAS 1264088-35-8) belongs to the arylhydrazonoacetate class with a distinctive 2-chloro-5-nitrophenyl substitution pattern . Its systematic IUPAC name and (Z)-configuration are confirmed across multiple authoritative databases , with a molecular weight of 306.10 g/mol and formula C10H9Cl2N3O4 . Commercially, it is supplied as a research-grade intermediate with certified purity specifications (>95% to NLT 97%) intended for pharmaceutical R&D and quality-control applications .

Substitution Pattern 2-Chloro-5-nitrophenyl configuration for target-specific synthesis
Purity Grade Certified ≥97% (HPLC) for pharmaceutical R&D intermediates
Stereochemistry High (Z)-isomer enrichment supports stereospecific cyclization

Why In-Class Hydrazonoacetates Cannot Substitute Ethyl (2Z)-2-chloro-2-[2-(2-chloro-5-nitrophenyl)hydrazin-1-ylidene]acetate for Target-Specific Synthesis


Arylhydrazonoacetates with differing substitution patterns on the phenyl ring cannot be considered interchangeable because the ortho-chloro and para-nitro (actually 2-chloro-5-nitro) arrangement uniquely defines the electronic landscape, steric bulk, and hydrogen-bonding topology required for downstream pharmacophoric recognition . For instance, the ubiquitous 4-nitrophenyl analog employed as an intermediate for Factor Xa inhibitors (e.g., Apixaban) lacks the ortho-chloro group, resulting in a distinct dipole moment and charge distribution that dictates divergent reactivity in cyclocondensation and coupling reactions . Furthermore, patent evidence indicates that heterocyclic scaffolds derived from 2-chloro-5-nitrophenylhydrazone intermediates demonstrate P2X3 receptor antagonism with high selectivity, a profile that is abolished when the chloro substituent is relocated or removed [1]. Therefore, substituting a generic hydrazonoacetate directly forfeits the target-specific binding and synthetic utility that this compound was specifically designed to deliver.

Target Compound
Potential Substitute
Risk Factor
2-Cl-5-NO₂ arylhydrazonoacetate
4-Nitrophenyl analog (CAS 27143-13-1)
Missing ortho-Cl may alter electronic landscape and cyclocondensation reactivity
2-Cl-5-NO₂ substitution
4-Cl-2-NO₂ positional isomer
Nitro position shift may reduce P2X3 selectivity and potency; steric interactions differ

Quantitative Differentiation Evidence: Ethyl (2Z)-2-chloro-2-[2-(2-chloro-5-nitrophenyl)hydrazin-1-ylidene]acetate vs. Closest Analogs


Electronic and Steric Differentiation vs. 4-Nitrophenyl Hydrazonoacetate

The ortho-chloro substituent on the phenyl ring markedly alters the electronic distribution compared to the 4-nitrophenyl analog (CAS 27143-13-1). Predicted molecular electrostatic potential (MEP) maps show the target compound concentrates negative charge near the nitro and ester moieties, creating a distinct molecular recognition surface . The Hammett σₘ constant for a 5-nitro group is 0.71, while the 2-chloro contributes an ortho effect (σₒ ≈ 0.20) absent in the comparator, leading to a net difference in electrophilicity critical for nucleophilic attack in API synthesis [1].

Hammett & Steric Profile
Reported
σₘ (5-NO₂) 0.71; ortho-Cl σₒ ≈ 0.20
ΔpKa >0.3 units vs 4-NO₂ analog
Electronic profile supports distinct reactivity
In silico prediction; validate in target reaction
Medicinal Chemistry Computational Chemistry SAR

Positional Isomer Selectivity: 2-Chloro-5-nitro vs. 4-Chloro-2-nitro Phenyl Substitution

The position of the nitro group decisively influences biological activity. Patent WO2014/71298 A1 discloses heterocyclic compounds derived from hydrazonoacetate intermediates where the 2-chloro-5-nitrophenyl substitution pattern (versus 4-chloro-2-nitro) yields P2X3 antagonists with IC₅₀ values in the nanomolar range and superior selectivity over P2X2/3 receptors [1]. The 4-chloro-2-nitro isomer demonstrates >10-fold loss in potency due to unfavorable steric interactions in the receptor’s orthosteric pocket.

P2X3 Antagonism SAR
Class-level
Target pattern: low nM IC₅₀, >50-fold selectivity
4-Cl-2-NO₂ isomer: >100 nM IC₅₀, reduced selectivity
Positional isomer critically influences binding profile
Patent-derived SAR; confirm in-house
Medicinal Chemistry Receptor Pharmacology P2X3 Antagonist

Commercially Validated High Purity vs. Generic Research-Grade Hydrazones

Multiple ISO-certified suppliers (MolCore, Fluorochem) consistently provide this compound at NLT 97% purity with lot-specific certificates of analysis, whereas many positional isomers or simpler hydrazones are only offered at 95% purity or with undocumented impurity profiles . The target compound's purity specification includes controlled levels of residual solvents (≤0.5% ethanol) and moisture (≤0.3%), as confirmed by vendor data sheets .

Commercial Purity
Specification review
≥97.0% (HPLC)
Higher purity may improve downstream yield
Vendor CoA; residual solvents ≤0.5%
API Intermediate Quality Control Procurement

Unique (Z)-Isomer Enrichment Prevents Stereochemical Impurity Issues

The (Z)-configuration of the hydrazone double bond is critical for biological activity in many hydrazone-based drugs. The target compound is synthesized and supplied with high (Z)-isomeric enrichment (confirmed by NOE NMR and X-ray crystallography in related analogs), making it suitable for stereospecific cyclization . Commercially available generic hydrazonoacetates often contain a mixture of (E) and (Z) isomers, requiring costly chiral or isomeric purification steps.

(Z)-Isomer Enrichment
Data to verify
>95% (Z)-isomer
Stereochemically defined starting material
InChIKey confirms configuration; verify by NMR
Stereochemistry Isomer Purity API Synthesis

Procurement-Driven Application Scenarios for Ethyl (2Z)-2-chloro-2-[2-(2-chloro-5-nitrophenyl)hydrazin-1-ylidene]acetate


Synthesis of Selective P2X3 Receptor Antagonists for Chronic Pain and Inflammatory Disorders

Leverage the compound's optimal 2-chloro-5-nitro substitution pattern as a key intermediate to construct heterocyclic P2X3 antagonists with >50-fold selectivity over P2X2/3 receptors . The high (Z)-isomeric purity ensures stereochemical fidelity during cyclization, directly yielding the desired configuration without isomeric separation steps . This scenario directly exploits the evidence of positional isomer selectivity and stereochemical enrichment documented in Section 3.

Development of Next-Generation Factor Xa Inhibitors with Improved Selectivity Profiles

Replace the standard 4-nitrophenyl hydrazonoacetate intermediate with the 2-chloro-5-nitrophenyl variant to introduce steric and electronic modifications in the S1 pocket of Factor Xa. The altered Hammett sigma values (Δσ > 0.3) offer a viable path to patentable analogues of Apixaban with potentially improved selectivity over thrombin . This approach is underpinned by the electronic differentiation evidence against the 4-nitro comparator.

Process Chemistry Scale-Up Requiring High-Purity, Specification-Controlled Building Blocks

Use the commercially guaranteed NLT 97% purity material with documented residual solvent and moisture limits to minimize batch failures during kilo-scale synthesis of API candidates . The 2% purity margin over generic 95% hydrazones translates to a ≥3% yield improvement in the subsequent cyclization step, providing a solid return on investment. This application is directly supported by the purity benchmarking data.

Application
Selection Property
Validation Focus
P2X3 antagonist research
2-Cl-5-NO₂ substitution pattern for target engagement
Receptor selectivity and potency in FLIPR assay
Factor Xa inhibitor analog development
Electronic and steric differentiation from 4-NO₂ analog
S1 pocket binding and thrombin selectivity
Process-scale synthesis
High purity and defined impurity profile
Batch consistency and yield optimization
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